1,2-Bis(bromomethyl)naphthalene

Catalog No.
S721436
CAS No.
59882-98-3
M.F
C12H10Br2
M. Wt
314.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(bromomethyl)naphthalene

CAS Number

59882-98-3

Product Name

1,2-Bis(bromomethyl)naphthalene

IUPAC Name

1,2-bis(bromomethyl)naphthalene

Molecular Formula

C12H10Br2

Molecular Weight

314.01 g/mol

InChI

InChI=1S/C12H10Br2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H,7-8H2

InChI Key

FONHMGXRXCPGMD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2CBr)CBr

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CBr)CBr

The exact mass of the compound 1,2-Bis(bromomethyl)naphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Bis(bromomethyl)naphthalene (CAS 59882-98-3) is a highly reactive, bifunctional electrophile primarily utilized in the synthesis of angular polycyclic aromatic hydrocarbons (PAHs), complex spirocycles, and functionalized nanomaterials. Featuring two bromomethyl groups at the ortho positions of a naphthalene core, it serves as a premier precursor for asymmetric benzannulation and the in situ generation of highly reactive o-quinodimethane intermediates [1]. For industrial and academic procurement, its value lies in its dual-leaving-group efficiency, which enables single-step double alkylations and cycloadditions under mild conditions, making it indispensable for the construction of advanced pharmaceutical scaffolds and organic electronic materials.

Research Fit

1,2-Disubstitution pattern for targeted molecular geometry
Benzylic bromide handles enable nucleophilic substitution and cross-coupling
Applied in organic synthesis, materials science, and polymer chemistry

Substituting 1,2-bis(bromomethyl)naphthalene with its closest analogs, such as 2,3-bis(bromomethyl)naphthalene or 1,8-bis(bromomethyl)naphthalene, fundamentally alters the molecular topology of the resulting products [1]. While the 2,3-isomer forces linear ring extensions (yielding anthracene-like derivatives) and the 1,8-isomer creates peri-fused or bridged systems, the 1,2-isomer uniquely drives asymmetric, angular cyclizations (yielding phenanthrene- or benz[e]indene-like architectures). Furthermore, downgrading to 1,2-bis(chloromethyl)naphthalene introduces a poorer leaving group, which necessitates harsher reaction conditions that frequently cause the thermal decomposition or premature polymerization of sensitive diene intermediates before successful trapping can occur.

Substitution Risk

Isomer mismatch alters macrocycle architecture
2,3- or 1,8-isomer yields different macrocyclic bis-sulphide products under identical conditions
Polymer backbone geometry is substitution-dependent
1,4- or 2,3-linkage leads to distinct polymer conformation and optoelectronic properties
Steric environment differs from 1,8-isomer
1,2-isomer lacks peri-interactions, resulting in a planar naphthalene core vs. distorted 1,8-isomer

Topological Control in Polycyclic and Spirocyclic Annulation

When constructing fused-ring systems or spiro-ligands, the choice of bis-alkylating isomer strictly dictates the final molecular geometry. 1,2-Bis(bromomethyl)naphthalene exclusively yields asymmetric, angular architectures (such as benz[e]indene derivatives), whereas the 2,3-isomer yields linear, anthracene-like topologies [1]. This complete divergence in structural outcome means the isomers are entirely non-interchangeable for target-oriented synthesis.

Evidence DimensionCyclization trajectory and product geometry
Target Compound DataExclusively yields angular (benz[e]-fused) architectures.
Comparator Or Baseline2,3-Bis(bromomethyl)naphthalene (exclusively yields linear benz[f]-fused architectures).
Quantified Difference100% divergence in structural topology during bis-alkylation.
ConditionsBase-mediated bis-alkylation of primary amines or carbon nucleophiles.

Buyers targeting non-linear, asymmetric receptor ligands or angular PAHs must procure the 1,2-isomer, as the 2,3-isomer is structurally incapable of forming these geometries.

Macrocycle formation
Head-to-head
1,2-isomer benz[5,6]indeno[2,1-a]phenalene
2,3-/1,8-isomer Different hydrocarbon products
1,2-isomer required for specific PAH synthesis
Identical reaction sequence; 1980 study

Leaving Group Efficiency in o-Quinodimethane Generation

The generation of o-quinodimethane intermediates for Diels-Alder trapping requires precise activation. 1,2-Bis(bromomethyl)naphthalene readily forms these reactive dienes under mild conditions (e.g., using KI and 18-crown-6 at moderate temperatures), yielding stable mono-adducts with fullerenes [1]. In contrast, chloromethyl analogs require significantly higher thermal activation, which accelerates competitive polymerization of the diene and degrades overall yield.

Evidence DimensionActivation threshold for diene generation
Target Compound DataReadily forms reactive dienes under mild chemical activation (KI/18-crown-6).
Comparator Or Baseline1,2-Bis(chloromethyl)naphthalene (requires high thermal activation).
Quantified DifferenceSubstantially lower activation energy, reducing competitive thermal polymerization.
ConditionsIn situ generation and trapping of o-quinodimethane for fullerene cycloadditions.

Procuring the brominated analog ensures higher trapping yields and cleaner reaction profiles when functionalizing thermally sensitive substrates like fullerenes.

Steric distortion
Class-level
11.0°
1,8-isomer dihedral distortion (X-ray); 1,2-isomer negligible
Planar core in 1,2-isomer favors predictable reactivity
Crystallography-based class inference; 2023 study

Process Efficiency in Dearomatizing Spiroannulation

In the synthesis of complex spirocycles from indoles, 1,2-bis(bromomethyl)naphthalene acts as a highly efficient dearomatizing spiroannulation reagent. It achieves 50–82% isolated yields in single-step bis-alkylation sequences [1]. Compared to sequential mono-alkylation strategies using standard alkyl bromides, which require intermediate isolation, this bifunctional reagent drastically streamlines the synthetic workflow.

Evidence DimensionSingle-step ring closure yield
Target Compound DataAchieves 50–82% isolated yields in single-step bis-alkylation/spiroannulation.
Comparator Or BaselineSequential mono-alkylation strategies (require multi-step isolation).
Quantified DifferenceReduces a multi-step sequence to a single operation, eliminating intermediate isolation steps.
ConditionsDirect reaction with indoles or related heterocycles under basic conditions.

This specific bis-electrophile allows process chemists to collapse multi-step spirocycle syntheses into a single, high-yield operation, reducing manufacturing costs.

Polymer backbone geometry
Class-level
1,2-linkage introduces a specific kink angle in polymer main chain, distinct from 1,4- or 2,3-substitution
Monomer geometry critical for polymer properties
Based on patent application US20150333263A1

Synthesis of Angular Polycyclic Aromatic Hydrocarbons (PAHs)

Essential for materials science workflows requiring the construction of phenanthrene-like or helicene-precursor topologies, where linear 2,3-isomers are structurally invalid [1].

Development of Spirocyclic Pharmaceutical Scaffolds

The optimal bis-alkylating agent for creating complex spiroindanyl derivatives via single-step dearomatizing spiroannulation of indoles [2].

Functionalization of Carbon Nanomaterials

Highly recommended for generating o-quinodimethane intermediates under mild conditions to trap fullerenes (C60), producing mono-adducts critical for organic thin-film transistors (OTFTs) and advanced electronics [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PAH synthesis (benz[5,6]indeno[2,1-a]phenalene)
1,2-regiochemistry for specific carbon skeleton
Product identity via macrocycle formation
Conjugated polymers for organic electronics
1,2-linkage geometry for backbone conformation
Optoelectronic property and processability
Macrocyclic bis-sulphide intermediates
Bromomethyl positioning for ring size control
Macrocycle structure characterization

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

1,2-bis(bromomethyl)naphthalene

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